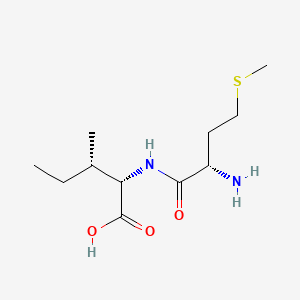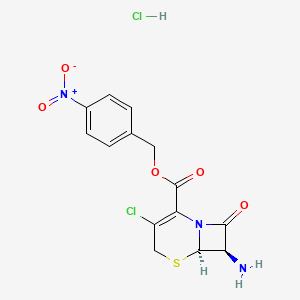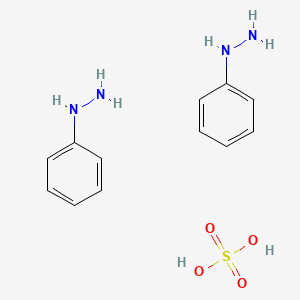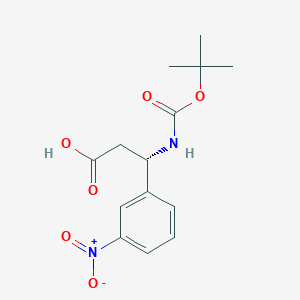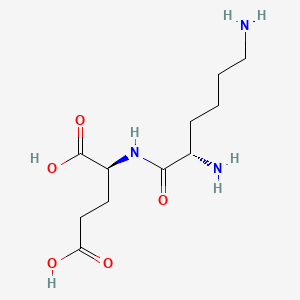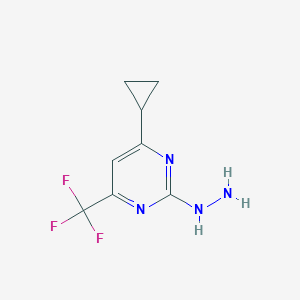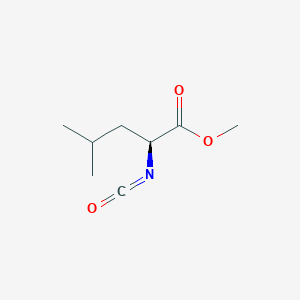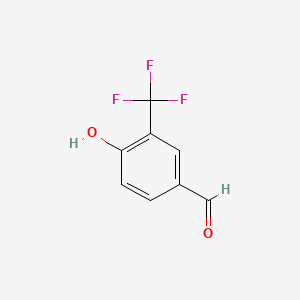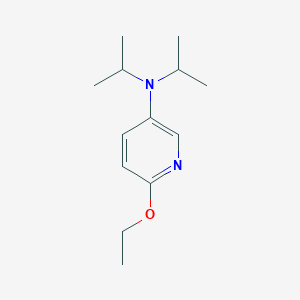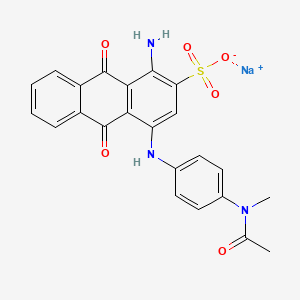
Acid blue 41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 41 is a water-soluble dye belonging to the anthraquinone family of colorants. It is commonly used in various industries, including textiles, paper, and leather, for its vibrant blue color. This dye is also utilized in biological staining and as a pH indicator due to its color-changing properties in different pH environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 41 typically involves the reaction of anthraquinone with sulfonating agents. The process begins with the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid. This intermediate is then reacted with an amine, such as aniline, under controlled conditions to yield this compound. The reaction conditions often include temperatures ranging from 100°C to 150°C and the use of catalysts to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the sulfonation and amination reactions are optimized for maximum yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through filtration and crystallization to obtain a high-quality dye suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: Acid Blue 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may alter its color properties.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under alkaline conditions.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under mild to moderate conditions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Leuco compounds and reduced anthraquinone derivatives.
Substitution Products: Amino and alkoxy derivatives of this compound.
Scientific Research Applications
Acid Blue 41 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of dye-sensitized solar cells.
Biology: Employed in histological staining to differentiate cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in wastewater treatment processes to remove contaminants through adsorption and photocatalytic degradation .
Mechanism of Action
The mechanism of action of Acid Blue 41 involves its interaction with various molecular targets:
Molecular Targets: The dye binds to specific cellular components, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions.
Pathways Involved: In photodynamic therapy, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Acid Blue 25: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 62: Known for its use in textile dyeing and paper coloring.
Acid Blue 93: Commonly used in the cosmetic industry for hair coloring .
Comparison:
Properties
CAS No. |
2666-17-3 |
|---|---|
Molecular Formula |
C23H19N3O6S.Na C23H19N3NaO6S |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H19N3O6S.Na/c1-12(27)26(2)14-9-7-13(8-10-14)25-17-11-18(33(30,31)32)21(24)20-19(17)22(28)15-5-3-4-6-16(15)23(20)29;/h3-11,25H,24H2,1-2H3,(H,30,31,32); |
InChI Key |
CPKNWMILTFPHEY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
2666-17-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


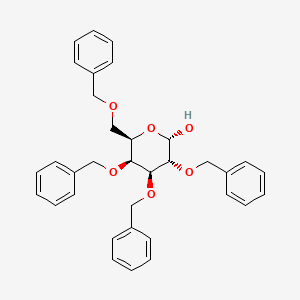
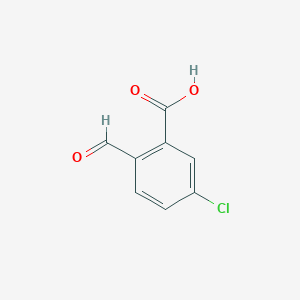

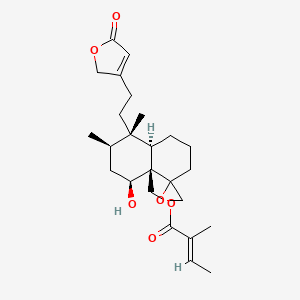
![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
